molecular formula C13H17N3O4S B13868088 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide

5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide

Cat. No.: B13868088
M. Wt: 311.36 g/mol
InChI Key: UAUVSHXFZLHMRG-UHFFFAOYSA-N
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Description

5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, an oxane ring, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, while the cyano group can interact with nucleophilic centers in biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide include other pyridine derivatives with sulfonamide or cyano groups, such as:

Uniqueness

The presence of both a cyano group and a sulfonamide group on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

5-cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide

InChI

InChI=1S/C13H17N3O4S/c14-8-11-7-12(21(15,17)18)9-16-13(11)20-6-3-10-1-4-19-5-2-10/h7,9-10H,1-6H2,(H2,15,17,18)

InChI Key

UAUVSHXFZLHMRG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCOC2=C(C=C(C=N2)S(=O)(=O)N)C#N

Origin of Product

United States

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